molecular formula C5H6N4O3 B2689539 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole CAS No. 131394-16-6

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole

Cat. No.: B2689539
CAS No.: 131394-16-6
M. Wt: 170.128
InChI Key: ALOPAILOUCVCQT-UHFFFAOYSA-N
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Description

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a nitro group and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The reaction is often catalyzed by copper(I) salts to form the triazole ring. The nitro group can be introduced through nitration reactions, while the oxopropyl group can be added via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro or oxopropyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-1,2,3-triazole: Lacks the oxopropyl group, making it less versatile in certain applications.

    1-(2-Oxopropyl)-1H-1,2,3-triazole: Lacks the nitro group, which may reduce its bioactivity.

    4-Nitro-1-(2-hydroxypropyl)-1H-1,2,3-triazole: Similar structure but with a hydroxy group instead of an oxo group, potentially altering its reactivity and applications.

Uniqueness

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole is unique due to the presence of both the nitro and oxopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-nitrotriazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-4(10)2-8-3-5(6-7-8)9(11)12/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOPAILOUCVCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(N=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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